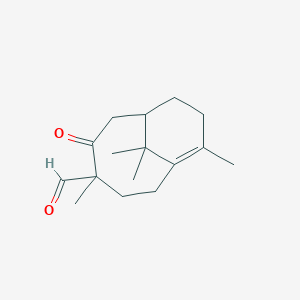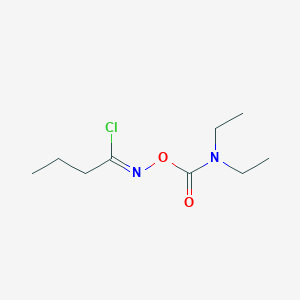
Cyclohexanemethanol, 2-methyl-
Vue d'ensemble
Description
Cyclohexanemethanol, 2-methyl-, also known as menthol, is a cyclic monoterpene alcohol that is widely used in the pharmaceutical, cosmetic, and food industries. Menthol is a colorless or white crystalline solid with a minty odor and taste. It is derived from natural sources such as peppermint and spearmint, but it can also be synthesized in the laboratory.
Applications De Recherche Scientifique
Power-to-Liquid Processes
Field
Chemical Engineering and Energy Science
Application
The conversion of H2 and CO2 to liquid fuels via Power-to-Liquid (PtL) processes is gaining attention . With their higher energy densities compared to gases, the use of synthetic liquid fuels is particularly interesting in hard-to-abate sectors for which decarbonisation is difficult .
Methods and Procedures
In the case of power-to-methanol and power-to-FT-fuels, several pilot plants have been realized and the first commercial scale plants are planned or already in operation . For methanol, the direct CO2 hydrogenation offers advantages through less by-product formation and lower heat development .
Results and Outcomes
However, increased water formation and lower equilibrium conversion necessitate new catalysts and reactor designs . While DME synthesis offers benefits with regards to energy efficiency, operational experience from laboratory tests and pilot plants is still missing .
Circular Economy Chemical Synthesis
Field
Chemical Engineering and Environmental Science
Application
Regenerative Robust Gasification promises to convert unsorted organic waste, including all plastic waste, into the fungible, primary feedstock chemical methanol . As the backbone of the C1 chemical industry, methanol has broad application in circular economy chemical synthesis .
Methods and Procedures
The specific methods and procedures for this application are not detailed in the source .
Results and Outcomes
The specific results and outcomes for this application are not detailed in the source .
Power-to-Methanol Process
Application
The power-to-methanol process is a promising field of research. This process involves the conversion of electricity into methanol, a liquid fuel, through electrolysis and subsequent methanol synthesis .
Methods and Procedures
The process involves detailed assessments of major technologies including electrolysis technologies, catalyst developments, kinetics, reactor technology options for methanol synthesis, as well as their design principles, modelling techniques, and research and optimisation gaps .
Results and Outcomes
The findings suggest that advanced and detailed models of the electrolysis units, methanol reaction kinetics, and methanol reactor with improved predictive capabilities under varying conditions are required .
Power-to-DME Process
Application
Power-to-Dimethyl Ether (DME) is another interesting field. DME is a synthetic liquid fuel that can be produced from CO2 and H2 .
Methods and Procedures
The process involves the synthesis of DME from CO2 and H2. However, the specific methods and procedures for this application are not detailed in the source .
Results and Outcomes
While DME synthesis offers benefits with regards to energy efficiency, operational experience from laboratory tests and pilot plants is still missing . Furthermore, four major process routes for power-to-DME are possible, requiring additional research to determine the optimal concept .
Internal Reforming Methanol Fuel Cell (IRMFC)
Application
The concept of Internal Reforming Methanol Fuel Cell (IRMFC) is an innovative idea in the field of fuel cell technology .
Methods and Procedures
The core of this idea is the direct incorporation of methanol reformer into the anode compartment of a High-Temperature Proton Exchange Membrane Fuel Cell (HT-PEMFC), as the reforming catalyst layer is attached the surface of the anode of the fuel cell .
Results and Outcomes
Bioconversion of Methanol to Chemicals
Field
Application
Methanol has become an attractive substrate for biotechnological applications due to its abundance and low price . Chemical production from methanol could alleviate the environmental concerns, costs, and foreign dependency associated with the use of petroleum feedstock .
Results and Outcomes
Hydrogenation of CO2 into Hydrocarbons via Methanol
Field
Application
The direct and indirect hydrogenation of CO2 to hydrocarbons via methanol as an intermediate is a recent approach in this field . This process involves catalyst design, catalyst performance, and the reaction mechanism of CO2 hydrogenation .
Propriétés
IUPAC Name |
(2-methylcyclohexyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7-4-2-3-5-8(7)6-9/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDINIHOPRFWFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60273950 | |
| Record name | 2-Methylcyclohexanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60273950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanemethanol, 2-methyl- | |
CAS RN |
2105-40-0 | |
| Record name | Cyclohexanemethanol, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002105400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanemethanol, 2-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19178 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylcyclohexanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60273950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methylcyclohexyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Methylcyclohexanemethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WH4DUS8RN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B150722.png)
![10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide](/img/structure/B150723.png)









